![molecular formula C9H13NO5 B3167553 ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate CAS No. 921755-40-0](/img/structure/B3167553.png)
ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate
Overview
Description
The compound “ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate” is an organic compound that contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . The “3,6-dihydro-2H-” prefix indicates that the pyran ring is not fully unsaturated, meaning it contains single bonds .
Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Based on the structure, we might expect this compound to have properties similar to other pyran-containing compounds .Scientific Research Applications
Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate is a chemical compound with potential applications in various fields of scientific research. While specific studies directly focusing on this compound are limited, the research methodologies and applications of related chemical compounds provide insight into the potential utility of ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate in scientific research.
Potential Research Applications
The research applications for related compounds suggest that ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate could be explored in several scientific areas:
Chemical Synthesis and Material Science : This compound could be a precursor or intermediate in the synthesis of complex organic molecules. Similar compounds have been used in the development of polymers, coatings, and other materials with specific properties such as enhanced durability or electrical conductivity (Zhu et al., 2017).
Pharmacological Research : Compounds with similar structures have been investigated for their potential medicinal properties. For example, the study and manipulation of ethylating agents like 1-Ethyl-1-nitrosourea (ENU) have provided insights into mutagenesis and cancer research (Shibuya & Morimoto, 1993).
Environmental Science : Research on the environmental impact and degradation processes of similar compounds could inform efforts to reduce pollution and develop more sustainable chemical processes. For example, studies on the biodegradation of organic pollutants could be relevant (Watari, 2014).
Agricultural Sciences : Compounds affecting ethylene action, such as 1-Methylcyclopropene, are crucial in agriculture for controlling the ripening of fruits and vegetables. Research into similar compounds could lead to the development of new agents for enhancing food preservation (Watkins, 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-2-15-9(11)8(10(12)13)7-3-5-14-6-4-7/h3,8H,2,4-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAHXVVXRLHHGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CCOCC1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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